N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide
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Overview
Description
N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-b]quinoline-2-carboxylic acid with methanesulfonyl chloride to form the corresponding methanesulfonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide can be compared with other thienoquinoline derivatives, such as:
N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide: This compound has similar structural features but differs in the substituent groups attached to the thienoquinoline core.
Thieno[2,3-b]quinoline-2-carboxylic acid derivatives: These compounds share the thienoquinoline scaffold but have different functional groups, leading to varied biological activities.
The uniqueness of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLLWWUXYWFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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